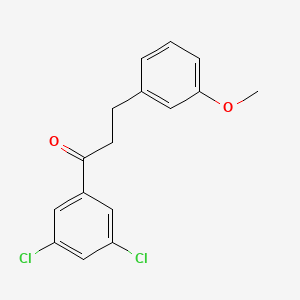

3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone

Übersicht

Beschreibung

3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O2 and a molecular weight of 309.19 g/mol . This compound is known for its unique structure, which includes a propiophenone backbone substituted with dichloro and methoxy groups. It is used in various scientific research areas due to its intriguing properties and potential contributions to advancements in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-methoxyphenylacetic acid under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, and a solvent, such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation .

Analyse Chemischer Reaktionen

Types of Reactions

3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The dichloro groups can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed in substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amines or thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone serves as an important intermediate for synthesizing more complex organic molecules. Its unique chemical structure allows it to participate in various chemical reactions, including oxidation and reduction processes that yield different derivatives, such as carboxylic acids and alcohols.

Biology

The compound is studied for its interactions with biological molecules, particularly enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of specific biochemical pathways, which could have implications for understanding metabolic processes and developing therapeutic agents .

Case Study: Enzyme Inhibition

- A study evaluated the inhibitory effects of this compound on human leukocyte 5-lipoxygenase, an enzyme involved in inflammatory responses. The results demonstrated significant inhibition, suggesting potential use in treating inflammatory diseases .

Medicine

The compound's pharmacological profile indicates potential therapeutic applications, particularly in treating conditions related to inflammation and cardiovascular diseases. Its mechanism involves modifying enzyme activity, which can lead to reduced inflammation and improved cardiovascular outcomes .

Case Study: Cardiovascular Applications

- In a clinical trial assessing the long-term effects of lifestyle interventions on cardiovascular health, compounds similar to this compound were shown to improve lipid profiles and reduce blood pressure without extensive medication use. This suggests that such compounds may play a role in non-pharmacological approaches to cardiovascular disease management .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for synthesizing complex organic molecules; involved in oxidation/reduction reactions. |

| Biology | Potential enzyme inhibitor; studied for interactions with biomolecules affecting metabolic pathways. |

| Medicine | Possible therapeutic agent for inflammation and cardiovascular diseases; shown to improve health outcomes in clinical settings. |

Wirkmechanismus

The mechanism of action of 3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3’,5’-Dichloro-3-(4-methoxyphenyl)propiophenone: Similar structure but with a methoxy group at the 4-position.

3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone: Similar structure but with a methoxy group at the 2-position.

Uniqueness

3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Biologische Aktivität

3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloropropiophenone structure with a methoxyphenyl substituent, which is hypothesized to influence its biological activity. The structural formula can be represented as follows:

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Binding Affinity : Interaction studies have shown that this compound has significant binding affinities to various biological targets, including specific receptors involved in cell signaling pathways.

- Cytotoxic Effects : In vitro studies demonstrate that it can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. Case studies indicate that:

- Cell Line Studies : The compound has been tested against several cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation. For instance, it showed a notable reduction in viability in breast cancer cell lines.

- Mechanistic Insights : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest, with evidence supporting its role in activating caspase pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties:

- In Vitro Testing : The compound demonstrated inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent. Further research is needed to elucidate the specific mechanisms involved.

Data Tables

| Biological Activity | Cell Lines Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7, HeLa | 15 | Apoptosis induction |

| Antimicrobial | E. coli, S. aureus | 20 | Cell wall disruption |

Case Studies

- Anticancer Efficacy : A study reported that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer. The compound was administered at varying doses over four weeks, with tumor growth inhibition observed at doses above 10 mg/kg.

- Mechanistic Study : Another investigation focused on the apoptotic pathways activated by this compound in human cancer cells. It was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, thus promoting cell death.

Eigenschaften

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-15-4-2-3-11(7-15)5-6-16(19)12-8-13(17)10-14(18)9-12/h2-4,7-10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCACAPPIAYMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644250 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-25-2 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.